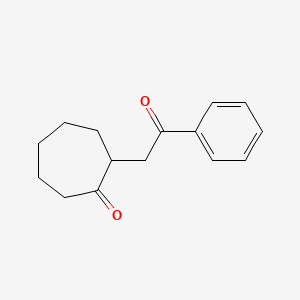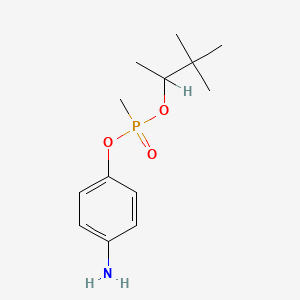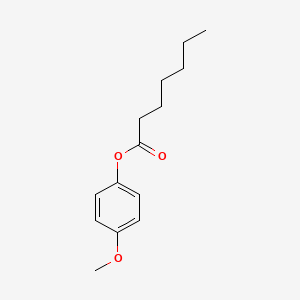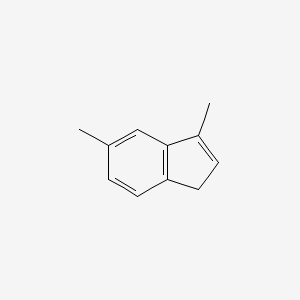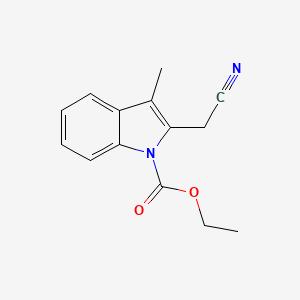
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are nitrogen-based heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group attached to the indole ring, along with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester typically involves the acylation of indole derivatives. One common method involves the reaction of indole with aryl chloroformate in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . The intermediates are often prepared by esterification reactions involving bis(trichloromethyl)carbonate and substituted phenols in chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The presence of the cyanomethyl and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, methyl ester
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, propyl ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is unique due to its specific substitution pattern on the indole ring. The combination of the cyanomethyl and methyl groups, along with the ethyl ester functional group, imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54124-38-8 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(8-9-15)10(2)11-6-4-5-7-13(11)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
OYBXGJZANYAGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=C1CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


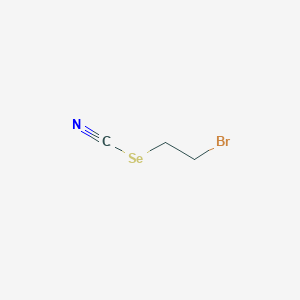
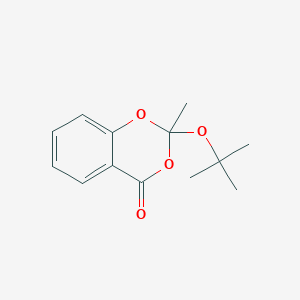

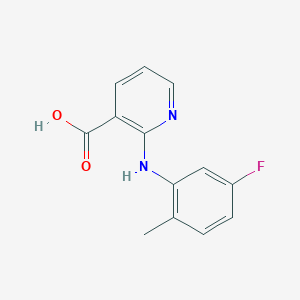
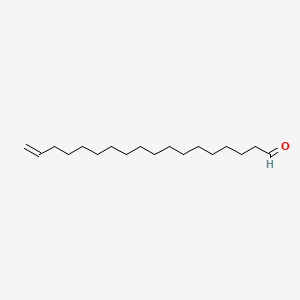

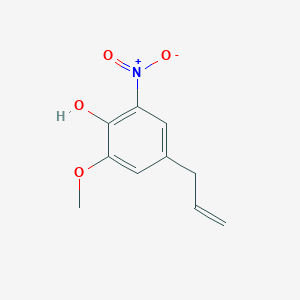
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
